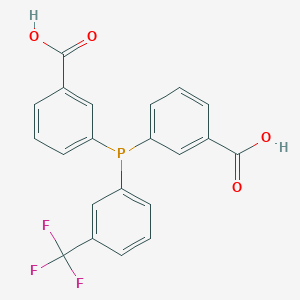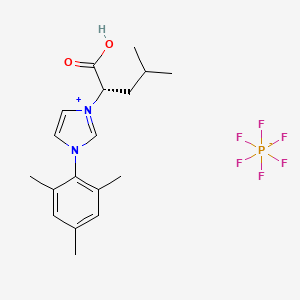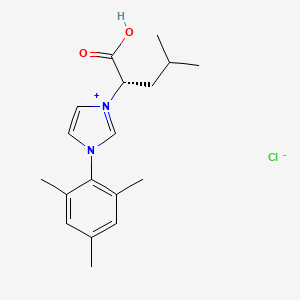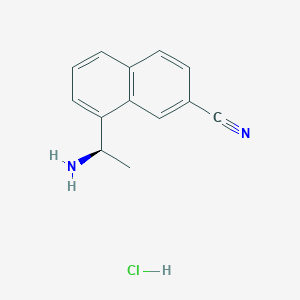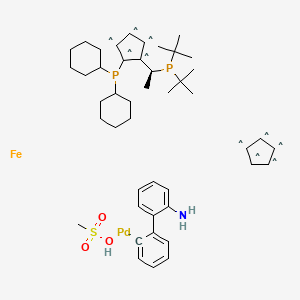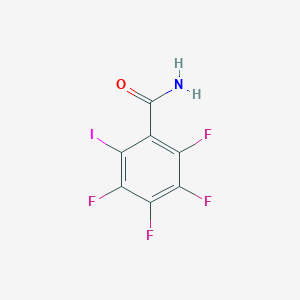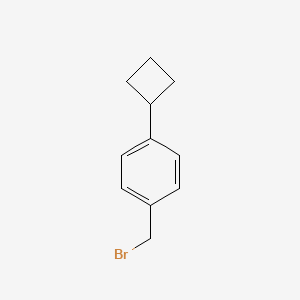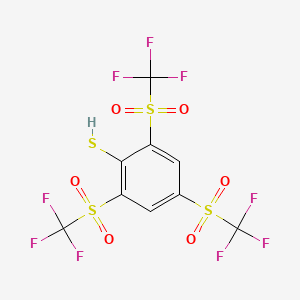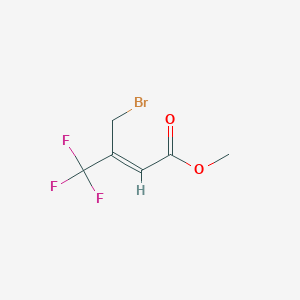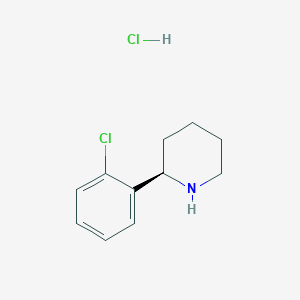![molecular formula C24H29ClN2O2RuS B6309942 Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen] CAS No. 865488-44-4](/img/structure/B6309942.png)
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Asymmetric Transfer Hydrogenation
This ruthenium complex is utilized in the asymmetric transfer hydrogenation of ketones and imines. It serves as a catalyst to facilitate the reduction of these compounds, yielding products with high enantioselectivity. This application is crucial for synthesizing chiral molecules, which are important in pharmaceuticals and fine chemicals (Marshall et al., 2007).
Water-Soluble Ligands for Catalysis
New water-soluble chiral aminosulfonamides derived from 1,2-diphenylethylenediamine have been synthesized, and ruthenium catalysts prepared from these ligands show excellent conversion rates and enantioselectivities in the asymmetric transfer hydrogenation of prochiral ketones in water. This aspect highlights the complex's adaptability to green chemistry by performing reactions in aqueous media, facilitating easier recovery and reuse of the catalyst without significant loss of activity or selectivity (Zhou & Sun, 2009).
Biomimetic Catalysis
The complex has been employed in biomimetic catalysis, specifically in the substrate- and regioselective transfer hydrogenation of ketones. Chloro-(eta6-arene) complexes of ruthenium(II) with N-sulfonyl-1,2-ethylenediamine ligands exhibit mimicry of biological systems' specificity and efficiency in catalysis. This application is significant for developing selective organic transformations that are inspired by nature's own processes (Polborn & Severin, 2000).
Safety and Hazards
This compound is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) according to Regulation (EC) No 1272/2008 . It should be handled under inert gas and should not be allowed to contact with air . In case of eye contact, rinse cautiously with water for several minutes .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) involves the reaction of mesitylene, (1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido) ligand, and ruthenium(III) chloride in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "Mesitylene", "(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido) ligand", "Ruthenium(III) chloride", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve mesitylene and (1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido) ligand in a suitable solvent.", "Step 2: Add ruthenium(III) chloride to the reaction mixture and stir for a few hours.", "Step 3: Add a reducing agent to the reaction mixture to reduce ruthenium(III) to ruthenium(II).", "Step 4: Add hydrochloric acid to the reaction mixture to protonate the amine group of the ligand and form the desired product, Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II).", "Step 5: Isolate the product by filtration and wash with a suitable solvent." ] } | |
CAS No. |
865488-44-4 |
Molecular Formula |
C24H29ClN2O2RuS |
Molecular Weight |
546.1 g/mol |
IUPAC Name |
(2-amino-1,2-diphenylethyl)-methylsulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H17N2O2S.C9H12.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-7-4-8(2)6-9(3)5-7;;/h2-11,14-15H,16H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1 |
InChI Key |
IACBEXZXCYLFOG-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


